Ravenine
Overview
Description
Ravenine is an organic compound with the chemical formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is primarily used as a fluorescent dye in various biomedical research applications, including cell imaging, fluorescence microscopy, and flow cytometry . This compound exhibits strong blue fluorescence, making it highly valuable for biological fluorescence labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ravenine is typically synthesized through a series of chemical reactions starting from benzophenone. The common synthetic route involves nucleophilic substitution reactions with isocyanates or amines to produce the desired product . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: Ravenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted this compound products with various functional groups.
Scientific Research Applications
Ravenine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in cell imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and as a marker in flow cytometry for identifying and sorting cells.
Mechanism of Action
Ravenine exerts its effects through its strong fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is used to label and visualize biological molecules and structures. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for detailed imaging and analysis .
Comparison with Similar Compounds
Ravenine is unique due to its strong blue fluorescence and high stability. Similar compounds include:
Dictamnine: Another fluorescent dye with similar applications but different spectral properties.
Skimmianine: Used in fluorescence microscopy but with different excitation and emission wavelengths.
Evoxine: A quinoline derivative with fluorescence properties but less stable than this compound.
This compound stands out for its strong fluorescence, stability, and versatility in various research applications, making it a valuable tool in scientific research .
Biological Activity
Ravenine, a compound derived from the plant Ravenia spectabilis, has garnered attention for its potential biological activities. This article delves into the chemical properties, biological effects, and relevant case studies surrounding this compound, providing a comprehensive overview of its significance in pharmacology.
Chemical Composition and Isolation
The primary focus of research on this compound has been its isolation from Ravenia spectabilis, a member of the Rutaceae family. Recent studies have identified various alkaloids within this plant, including arborinine, which is structurally related to this compound. The isolation process typically involves methanolic extraction followed by various chromatographic techniques to purify the active compounds .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of bacterial and fungal pathogens. In a study assessing the antibacterial effects of different fractions from Ravenia spectabilis, it was found that:
- Fraction-16 demonstrated moderate activity against several gram-positive and gram-negative bacteria, including:
- Bacillus cereus : Zone of inhibition 22 mm
- Escherichia coli : Zone of inhibition 23 mm
- Salmonella paratyphi : Zone of inhibition 18 mm
- It also showed antifungal activity against:
- Aspergillus niger : Zone of inhibition 19.5 mm
- Candida albicans : Zone of inhibition 25.5 mm
In contrast, Fraction-11 exhibited no significant antimicrobial activity .
Test Organism | VLC Fraction-11 (200 μg/disc) | VLC Fraction-16 (200 μg/disc) | Kanamycin (30 μg/disc) |
---|---|---|---|
Bacillus cereus | - | 22 mm | 30 mm |
Escherichia coli | - | 23 mm | 30 mm |
Salmonella paratyphi | - | 18 mm | 30 mm |
Aspergillus niger | - | 19.5 mm | 30 mm |
Candida albicans | - | 25.5 mm | 30 mm |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound and its related compounds. For instance, arborinine was shown to possess cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity assays conducted revealed varying degrees of cell viability reduction in treated cells compared to controls .
Case Studies and Applications
Several case studies have highlighted the medicinal applications of compounds derived from Ravenia spectabilis. One notable investigation focused on the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains. The findings suggest that this compound could be developed into a natural antibiotic alternative, particularly in regions where conventional antibiotics are becoming less effective due to resistance .
Properties
IUPAC Name |
1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRTKVOWFLSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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